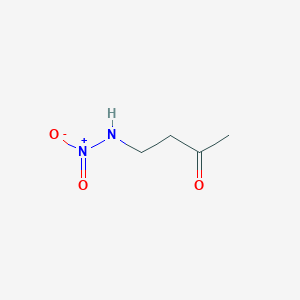

N-nitro-N-(3-oxobutyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O3 |

|---|---|

Molecular Weight |

132.12 g/mol |

IUPAC Name |

N-(3-oxobutyl)nitramide |

InChI |

InChI=1S/C4H8N2O3/c1-4(7)2-3-5-6(8)9/h5H,2-3H2,1H3 |

InChI Key |

VTCOPPZWWZCYSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCN[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Nitro N 3 Oxobutyl Amine

N-Nitration Approaches from Amine Precursors

The introduction of a nitro group onto a secondary amine is a pivotal step in the synthesis of N-nitro-N-(3-oxobutyl)amine. This transformation can be achieved through either direct N-nitration reactions or indirect methods that often involve a nitrosamine (B1359907) intermediate.

Direct N-Nitration Reactions of Amines

Direct N-nitration involves the treatment of the precursor secondary amine, N-(3-oxobutyl)amine, with a nitrating agent. A common challenge in the direct nitration of amines is the potential for the amine to be protonated in acidic media, rendering it unreactive. semanticscholar.org Therefore, the choice of nitrating agent and reaction conditions is critical.

A powerful reagent for this transformation is dinitrogen pentoxide (N₂O₅) . This agent can effect nitration in an inert solvent, thereby avoiding the use of strong acids that could lead to unwanted side reactions or protonation of the amine. nih.gov Another approach involves the use of nitro-transfer reagents . For instance, N-nitropyridazinone derivatives have been shown to be effective for the N-nitration of aliphatic secondary amines under mild, neutral conditions, which could be advantageous given the presence of the ketone functionality in the target molecule. psu.eduresearchgate.net

The selection of the nitrating system can significantly impact the outcome of the reaction, as summarized in the table below.

| Nitrating Agent System | Conditions | Advantages | Potential Challenges |

| Dinitrogen Pentoxide (N₂O₅) | Inert solvent | Avoids strong acids, potentially cleaner reaction. nih.gov | N₂O₅ can be a strong oxidant. |

| N-nitro Pyridazinone | Neutral, mild conditions | Good for sensitive substrates. psu.eduresearchgate.net | Reagent availability and preparation. |

| Mixed Acid (HNO₃/H₂SO₄) | Strong acidic media | Potent nitrating system. wikipedia.org | Risk of amine protonation and substrate degradation. semanticscholar.org |

Indirect Nitration Methods and Reagent Systems

Indirect methods for N-nitration typically proceed through an N-nitrosamine intermediate, which is subsequently oxidized to the corresponding N-nitroamine. This two-step approach can offer a milder alternative to direct nitration.

The first step, N-nitrosation , can be achieved using various reagents. A common method involves the use of sodium nitrite (B80452) (NaNO₂) in an acidic medium to generate nitrous acid (HONO) in situ. researchgate.netnih.gov However, for substrates sensitive to strong acids, alternative systems such as NaNO₂ with acetic anhydride (B1165640) (Ac₂O) in a solvent like dichloromethane (B109758) can be employed under mild conditions to generate the active nitrosating agent. acs.org

Once the N-nitroso-N-(3-oxobutyl)amine is formed, it must be oxidized to the final N-nitro product. This oxidation is a critical step, and various oxidants can be employed. While specific examples for N-nitroso-N-(3-oxobutyl)amine are not prevalent, the general principle of oxidizing N-nitrosamines to N-nitroamines is established in organic synthesis.

An interesting alternative is the concept of oxidative nitration , where a secondary amine is reacted with a nitrite salt in the presence of an oxidizing agent like diacetoxyiodobenzene. This method can directly yield N-nitroamines, with N-nitrosoamines as potential byproducts. The ratio of nitration to nitrosation products can be influenced by the choice of solvent and the cation of the nitrite salt. nih.gov

Construction of the 3-Oxobutyl Chain Moiety

The 3-oxobutyl portion of the molecule can be constructed either by introducing the ketone functionality onto a pre-existing butylamine (B146782) skeleton or by assembling the entire four-carbon chain with the ketone already in place.

Introduction of Ketone Functionality

If a butylamine derivative is used as a starting point, the ketone at the C-3 position can be introduced through oxidation of a corresponding secondary alcohol. For instance, N-butyl-N-(3-hydroxybutyl)amine could be oxidized to this compound's precursor using standard oxidizing agents. However, this approach would necessitate protection of the amine nitrogen prior to oxidation to avoid undesired side reactions.

A more direct and common strategy for forming the N-(3-oxobutyl)amine precursor is through the Michael addition of an amine to methyl vinyl ketone. researchgate.net This conjugate addition is an efficient method for forming the carbon-nitrogen bond and introducing the 3-oxobuty l chain in a single step. The reaction is typically catalyzed by the amine itself or can be promoted by various catalysts. researchgate.netnih.gov

| Method | Starting Materials | Key Features |

| Michael Addition | Amine, Methyl Vinyl Ketone | Atom-economical, direct formation of the C-N bond and the 3-oxobutyl moiety. researchgate.net |

| Reductive Amination | Amine, 1,3-Diketone (e.g., acetylacetone) | Forms the amine and reduces one ketone in a single pot, requires a selective reducing agent. masterorganicchemistry.com |

Strategic Assembly of the Butyl Skeleton

The assembly of the butyl skeleton with the inherent ketone functionality can be achieved through several established synthetic routes. One of the most direct methods is the aforementioned Michael addition.

Another powerful strategy is reductive amination . In this approach, a primary amine can be reacted with a 1,3-diketone, such as acetylacetone, in the presence of a reducing agent. This reaction would form an enamine or imine intermediate, which is then reduced in situ to yield the desired N-(3-oxobutyl)amine. The choice of reducing agent is crucial to selectively reduce the imine/enamine without affecting the ketone group. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used for this purpose as they are less reactive towards ketones compared to imines. masterorganicchemistry.com

Optimization of Reaction Conditions for this compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and minimize side products. The presence of the ketone functionality introduces a potential site for unwanted reactions during the N-nitration step.

For instance, under strongly acidic conditions, such as those used in mixed acid nitrations, the ketone can undergo enolization, which might lead to undesired reactions at the α-carbon. Furthermore, the ketone's oxygen atom can be protonated, which could influence the electronic properties of the molecule and potentially lead to cleavage of the carbon chain. semanticscholar.org

To circumvent these issues, several strategies can be employed:

Use of Mild Nitrating Agents: As discussed previously, employing neutral or near-neutral nitrating conditions, for example with N-nitropyridazinone or dinitrogen pentoxide in an inert solvent, can prevent acid-catalyzed side reactions involving the ketone. nih.govpsu.edu

Protection of the Ketone: If harsh nitration conditions are unavoidable, the ketone functionality could be temporarily protected as a ketal. After the N-nitration step, the protecting group can be removed under acidic conditions to regenerate the ketone.

Indirect Nitration: The two-step nitrosation-oxidation sequence generally employs milder conditions than direct nitration and could be a more suitable approach for this substrate.

Control of Reaction Parameters: Careful control of temperature, reaction time, and stoichiometry of reagents is essential. Lower temperatures can help to suppress side reactions and improve selectivity.

The following table summarizes key considerations for optimizing the synthesis:

| Parameter | Consideration | Optimized Approach |

| Nitrating Agent | Avoidance of strong acids to prevent ketone-related side reactions. | Use of N₂O₅, N-nitropyridazinone, or indirect methods. nih.govpsu.edu |

| Solvent | Should be inert to the reactants and facilitate the desired reaction. | Dichloromethane, acetonitrile (B52724). acs.org |

| Temperature | Lower temperatures often improve selectivity and reduce byproducts. | Reaction-specific, but generally kept low for nitrations. |

| Protecting Groups | May be necessary for the ketone if harsh conditions are used. | Ketal protection for the carbonyl group. |

By carefully selecting the synthetic route and optimizing the reaction conditions, this compound can be synthesized efficiently, taking into account the unique chemical properties of its constituent functional groups.

Influence of Solvent Systems and Temperature

The choice of solvent and the control of reaction temperature are critical parameters in the synthesis of nitramines to ensure optimal yield and minimize the formation of byproducts. The polarity and reactivity of the solvent can significantly influence the stability of the nitrating agent and the solubility of the reactants and products.

For the N-nitration of secondary amines, a variety of solvent systems have been employed. These often consist of a mixture of a strong acid, to protonate the nitrating agent, and an inert co-solvent. The temperature is typically kept low, often below 0°C, to control the exothermic nature of the nitration reaction and to prevent degradation of the product.

Table 1: Illustrative Solvent Systems and Temperature Conditions for N-Nitration

| Solvent System | Typical Temperature Range (°C) | Remarks |

| Acetic Anhydride / Nitric Acid | -10 to 10 | A common and potent nitrating mixture. Acetic anhydride acts as a dehydrating agent. |

| Trifluoroacetic Anhydride / Nitric Acid | -20 to 0 | A more reactive system, often used for less reactive amines. |

| Sulfuric Acid / Nitric Acid | -5 to 5 | A powerful nitrating system, but the strong acidity can lead to side reactions with sensitive functional groups like ketones. |

| Dichloromethane / Dinitrogen Pentoxide | -60 to -20 | Dinitrogen pentoxide in an inert solvent offers a non-acidic nitration environment, potentially suitable for substrates with acid-sensitive groups. |

For the synthesis of this compound, a non-acidic or mildly acidic solvent system at low temperatures would likely be preferred to avoid acid-catalyzed side reactions involving the ketone functionality, such as enolization followed by undesired reactions.

Catalytic Approaches in N-Nitramine Formation

Catalysis can play a significant role in enhancing the efficiency and selectivity of N-nitration reactions. Various catalysts have been explored to facilitate the formation of the N-NO2 bond under milder conditions.

Lewis acids are commonly employed as catalysts in nitration reactions. They can activate the nitrating agent, making it more electrophilic. For the synthesis of nitramines, catalysts such as zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) have been reported to be effective. These catalysts can promote the reaction of secondary amines with nitrating agents, potentially at lower temperatures and with higher selectivity.

Table 2: Potential Catalytic Systems for N-Nitramine Synthesis

| Catalyst | Nitrating Agent | Potential Advantages |

| Zinc Chloride (ZnCl₂) | Nitric Acid / Acetic Anhydride | Can improve yields and reduce reaction times. |

| Titanium Tetrachloride (TiCl₄) | Thionyl Chloride / Nitrating Agent Precursor | Has been used in the synthesis of related functionalized nitramines, suggesting applicability. |

| Solid Acid Catalysts (e.g., Zeolites) | Nitric Acid | Offer potential for easier separation and catalyst recycling, contributing to greener synthetic routes. |

The application of a suitable catalyst could be beneficial in the synthesis of this compound by allowing for more controlled reaction conditions, thereby preserving the ketone functional group.

Derivatization from Related Nitrogenous Precursors

A plausible and potentially more controlled route to this compound is through the derivatization of a suitable nitrogenous precursor. This approach can circumvent the challenges associated with the direct nitration of a secondary amine containing a reactive ketone group.

A logical precursor for this synthesis would be a molecule that already contains the butanone backbone and a nitrogen atom that can be converted to a nitramine. One such potential precursor is 3-aminobutan-2-one (B1622711) . The synthesis could proceed via a two-step process:

Formation of a secondary amine: The primary amine of 3-aminobutan-2-one could be reacted with a suitable protecting group or an alkylating agent to form a secondary amine. For instance, reaction with an alkyl halide (e.g., methyl iodide) would yield N-methyl-3-aminobutan-2-one.

N-nitration of the secondary amine: The resulting secondary amine would then be subjected to N-nitration using standard procedures as described in the previous sections. The choice of the substituent introduced in the first step would need to be carefully considered to ensure it does not interfere with the subsequent nitration step.

Alternatively, a precursor already containing a nitro group could be utilized. For example, a Michael addition of a primary nitramine to methyl vinyl ketone could theoretically lead to the desired product, although this route may also present challenges in controlling the reaction.

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound from the reaction mixture is a critical step to obtain a product of high purity. The presence of a polar ketone group in addition to the nitramine functionality will influence its solubility and chromatographic behavior.

Common techniques for the purification of nitramines include:

Liquid-Liquid Extraction: This technique can be used to separate the product from the reaction mixture based on its differential solubility in two immiscible liquid phases. For a polar molecule like this compound, a suitable combination of an organic solvent and an aqueous phase would be required.

Solid-Phase Extraction (SPE): SPE is a versatile technique for the purification of organic compounds. A stationary phase with appropriate polarity can be chosen to retain the target compound while allowing

Chemical Reactivity and Transformation Mechanisms of N Nitro N 3 Oxobutyl Amine

Reactivity of the N-Nitro Functional Group

The N-nitroamine (or nitramine) functional group, characterized by a nitrogen atom bonded to a nitro group (-NO2), exhibits a range of chemical reactivities influenced by the electronic and steric nature of its substituents.

The reduction of the N-nitro group in N-nitroamines can lead to various products, primarily N-nitrosamines and hydrazines, depending on the reducing agent and reaction conditions. Common methods for the reduction of N-nitrosamines, which can be an intermediate in nitramine reduction or a starting material for related transformations, include the use of zinc dust in acetic acid, which is one of the oldest methods for this conversion. acs.orgnih.gov Catalytic hydrogenation using catalysts like Pd/C, Pt/C, and Rh/C can also yield the corresponding hydrazines, with the efficiency of the reaction being influenced by the specific conditions and the structure of the nitrosamine (B1359907). acs.orgnih.gov The inclusion of salts such as ammonium (B1175870) acetate (B1210297) or calcium chloride can improve the yield of the hydrazine (B178648) product during catalytic hydrogenation. acs.orgnih.gov

Other reducing agents have also been employed. For instance, a combination of titanium tetrachloride (TiCl4) and magnesium powder can form a potent Ti(II) reducing species that converts nitrosamines to hydrazines in high yields. acs.orgnih.gov Electrolytic reduction in acidic ethanol (B145695) has been shown to be effective for dialkylnitrosamines. acs.orgnih.gov It is important to note that denitrosation, the cleavage of the N-NO bond to yield the parent amine, can be a competing reaction under many of these reductive conditions. acs.orgnih.gov Sodium dithionite (B78146) has also been investigated for the reduction of N-nitrosamines. acs.org

The following table summarizes various reducing agents and their primary products in the context of N-nitrosoamine reduction, which shares similarities with N-nitroamine reduction pathways.

Table 1: Reductive Agents for N-Nitrosoamine Transformation

| Reducing Agent | Primary Product | Reference |

|---|---|---|

| Zinc dust in acetic acid | 1,1-Disubstituted hydrazine | acs.orgnih.gov |

| Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Rh/C) | 1,1-Disubstituted hydrazine | acs.orgnih.gov |

| Titanium tetrachloride (TiCl4) with Magnesium | 1,1-Disubstituted hydrazine | acs.orgnih.gov |

| Electrolytic reduction (acidic ethanol) | 1,1-Disubstituted hydrazine | acs.orgnih.gov |

| Sodium dithionite | Parent amine (via denitrosation) | acs.org |

The nitrogen center of the N-nitro group is generally electron-deficient due to the strong electron-withdrawing nature of the nitro group, making it susceptible to nucleophilic attack. However, the reactivity is often more complex in N-nitrosamines, a related class of compounds. In N-nitrosamines, the nitroso nitrogen is weakly electrophilic and can be attacked by strong nucleophiles like organolithium and Grignard reagents. nih.gov This initially forms an unstable oxyhydrazine intermediate that can then eliminate to form a hydrazone or an azomethine imine. nih.gov

Conversely, the oxygen atoms of the nitro group are electron-rich and can react with electrophiles. For N-nitrosamines, reaction with electrophiles such as alkylating agents can lead to the formation of O-substituted hydroxydiazenium salts. acs.org

The nucleophilicity of amines, which are structurally related to the parent amine of N-nitro-N-(3-oxobutyl)amine, generally follows the trend of NH3 < primary amines < secondary amines, which correlates with their basicity. masterorganicchemistry.com However, steric hindrance can significantly reduce the nucleophilicity of bulky amines. masterorganicchemistry.com

Reactions Involving the Carbonyl Functionality

The presence of a ketone (oxo group) in the 3-position of the butyl chain introduces another reactive site within the this compound molecule.

The carbonyl group of a ketone can be reduced to a secondary alcohol. Standard reducing agents like sodium borohydride (B1222165) are effective for this transformation. For example, the reduction of N-nitroimines, which also contain a C=N-NO2 moiety, with sodium borohydride in ethanol can lead to the corresponding alcohol, sometimes as a result of the hydrolysis of the N-nitroimine to the ketone followed by reduction. thieme-connect.de The reduction of the ketone in N-(3-oxobutyl)heterocycles has been achieved using biocatalysts such as baker's yeast (Saccharomyces cerevisiae). researchgate.net

The choice of reducing agent is crucial to achieve selectivity, especially when multiple reducible functional groups are present. For instance, in the denitrosation of certain N-nitrosamines, functional groups like ketones have been shown to be stable under specific reaction conditions. bohrium.com

The carbonyl group of this compound can undergo condensation reactions with various nucleophiles to form a wide range of derivatives. These reactions are fundamental in organic synthesis for the construction of more complex molecules.

One common reaction is the formation of imines (Schiff bases) or hydrazones through condensation with primary amines or hydrazines, respectively. mdpi.com This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The formation of these derivatives can be catalyzed by acids. mdpi.com

Ketones can also participate in Knoevenagel condensation reactions with active methylene (B1212753) compounds, such as malononitrile, in the presence of a base like piperidine. thieme-connect.de Furthermore, the ketone functionality allows for various other derivatization reactions, which are useful in the synthesis of biologically active compounds and other complex organic structures. researchgate.net For example, the Michael addition of various nucleophiles to α,β-unsaturated ketones, which can be formed from ketones like this compound, is a widely used carbon-carbon bond-forming reaction. researchgate.net

Table 2: Common Condensation and Derivatization Reactions of the Ketone Functionality

| Reactant | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Primary Amine (R-NH2) | Condensation | Imine (Schiff Base) | mdpi.com |

| Hydrazine (H2N-NH2) or Substituted Hydrazines | Condensation | Hydrazone | mdpi.com |

| Active Methylene Compound (e.g., Malononitrile) | Knoevenagel Condensation | Substituted Alkene | thieme-connect.de |

| Nucleophiles (in Michael reaction precursors) | Michael Addition | 1,5-Dicarbonyl Compound (or related structures) | researchgate.net |

Thermal Decomposition Pathways and Stability

The thermal stability of N-nitroamines is a critical aspect of their chemistry, particularly for their storage and handling. The decomposition of N-nitro compounds can be complex and is often initiated by the cleavage of the N-NO2 or C-NO2 bond.

For some N-nitro compounds, thermal decomposition can be initiated at temperatures as low as 120°C, with the rate of decomposition increasing significantly at higher temperatures. google.com For instance, the thermal decomposition of N-nitroso-pendimethalin begins around 120°C, while the parent pendimethalin (B1679228) is stable up to approximately 200°C. google.com

The decomposition of N-nitrosamines can proceed through the cleavage of the N-NO bond, leading to the formation of nitrogen oxides and other products. mdpi.com The presence of certain materials, such as SBA-15 and MCM-41, can catalyze the decomposition of N-nitrosamines at lower temperatures. mdpi.com

In the case of N-(nitramino)phthalimide, thermal decomposition in a vacuum at 80–100°C results in the formation of isatoic anhydride (B1165640) as the major product. researchgate.net The thermal decomposition of energetic materials like RDX (1,3,5-trinitro-1,3,5-triazine) can be accelerated by the presence of certain energetic complexes. rsc.org

Kinetic and Thermodynamic Parameters of Thermolysis

Detailed kinetic and thermodynamic parameters for the specific thermolysis of this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies on analogous compounds, such as other nitroamines and amine derivatives. The thermal stability and decomposition kinetics of such molecules are crucial for understanding their behavior under elevated temperatures.

The energy of activation for the thermal degradation of amines can vary significantly based on their structure. uky.edu For instance, studies on various amine solvents used in CO2 capture reveal that structural features like primary, secondary, or tertiary nature, as well as the presence of other functional groups, heavily influence their thermal stability. uky.eduutexas.edu Generally, the primary route of thermal decomposition for many simple amines involves initial bond cleavage, which can be followed by more complex reactions. cnrs.fr For N-nitroamines, the N-NO2 bond is typically the weakest and its homolytic cleavage is often the rate-determining step in their thermal decomposition.

Calorimetric and thermogravimetric analyses are standard methods to determine parameters like melting points and activation energies for thermal decomposition. researchgate.net For example, kinetic experiments on certain alkanolammonium salts allowed for the calculation of activation energy, revealing differences in stability based on the cation structure. researchgate.net While specific values for this compound are unavailable, it is expected that its thermolysis would be governed by the energetics of the N-N bond scission, likely influenced by the presence of the 3-oxobutyl group.

To provide a comparative context, the table below shows kinetic data for the thermal degradation of related amine compounds, highlighting the dependency of stability on molecular structure.

| Compound Type | Key Structural Feature | Activation Energy (Ea) | Observations | Reference |

| Alkanolamine (MEA) | Primary amine, hydroxyl group | Lower than MEA-nitrite solution | Degradation is significantly faster in the presence of nitrite (B80452). | uky.edu |

| Amino Acid Salts | Carboxylate and amino groups | Lower than MEA | Enhanced thermal degradation rates compared to MEA. | uky.edu |

| Sterically Hindered Amines | Bulky groups near the N-atom | Generally Higher | Steric hindrance can protect amines from thermal degradation. | uky.eduutexas.edu |

This table illustrates general trends in amine thermal stability. Specific values for this compound are not available in the cited sources.

Identification of Thermal Degradation Products

The thermal degradation of this compound is anticipated to produce a complex mixture of products resulting from the cleavage and rearrangement of the parent molecule. Based on the degradation pathways of similar compounds, several products can be hypothesized.

The initial and most probable step is the homolysis of the weak N-NO₂ bond, which would generate a nitrogen-centered radical and a nitrogen dioxide radical (•NO₂). Subsequent reactions of these highly reactive species would lead to a cascade of products. Studies on the thermal degradation of polymethacrylates with tertiary amine side chains show that decomposition can proceed through ester cleavage, generating volatile tertiary amines and alcohols. cnrs.fr In the case of this compound, the secondary amine radical formed after N-N bond scission could undergo further fragmentation.

Potential thermal degradation products could include:

Nitrogen dioxide (NO₂) : From the initial N-N bond cleavage.

Methyl vinyl ketone : From the fragmentation of the 3-oxobutyl side chain.

Smaller amines and nitrogenous compounds : Resulting from the breakdown of the amino radical.

Products of radical recombination : Various larger molecules formed by the reaction of the initial radical fragments.

The table below outlines potential degradation products based on the fragmentation of the core structure.

| Precursor Fragment | Potential Degradation Product | Formation Pathway |

| This compound | •N(CH₂CH₂C(O)CH₃) + •NO₂ | Initial N-NO₂ bond homolysis |

| •N(CH₂CH₂C(O)CH₃) | Further fragmentation | C-C or C-N bond cleavage |

| 3-oxobutyl radical | Methyl vinyl ketone + H• | β-scission |

This table is predictive and based on general principles of thermal decomposition of nitroamines and ketones.

Mechanistic Studies of Thermal Fragmentation and Rearrangements

The thermal fragmentation of this compound likely initiates with the homolytic cleavage of the N-NO₂ bond, which is generally the weakest linkage in nitroamines. This primary step yields an amino radical and a nitrogen dioxide radical.

Mechanism Steps:

Initiation: Homolysis of the N-NO₂ bond.

CH₃C(O)CH₂CH₂NH(NO₂) → CH₃C(O)CH₂CH₂N•H + •NO₂

Propagation/Fragmentation: The resulting amino radical can undergo several subsequent reactions. A plausible pathway is β-scission, leading to the fragmentation of the carbon chain.

Rearrangements: Intramolecular rearrangements are also possible. While specific studies on this compound are lacking, related molecules undergo rearrangements like the Meisenheimer rearrangement, which involves the migration of a group from a nitrogen atom to an oxygen atom in tertiary amine N-oxides. ethernet.edu.et Although this compound is not an N-oxide, the potential for intramolecular hydrogen transfer or cyclization reactions under thermal stress cannot be discounted. The presence of the carbonyl group could facilitate unique rearrangement pathways, possibly involving enol intermediates.

Photochemical Transformations and Photodegradation Mechanisms

The photochemical behavior of this compound is expected to be influenced by both the nitroamine and the ketone functionalities, as both can absorb UV light. Photochemical reactions often provide alternative transformation pathways compared to thermal methods. bris.ac.uk

The primary photochemical process for N-nitroamines is typically the cleavage of the N-N bond to yield nitrogen-centered radicals. nih.gov Upon absorption of a photon, the molecule is promoted to an excited state, from which it can dissociate:

R₂N-NO₂ + hν → [R₂N-NO₂]* → R₂N• + •NO₂

For this compound, this would generate the N-(3-oxobutyl)amino radical and a nitrogen dioxide radical. These radicals can then engage in a variety of subsequent reactions, including hydrogen abstraction, addition to other molecules, or fragmentation.

The ketone group also has well-established photochemical reactivity (e.g., Norrish Type I and Type II reactions). However, the N-NO₂ bond is significantly weaker and more photolabile than the C-C bonds adjacent to the carbonyl group, suggesting that N-N bond cleavage would be the dominant primary photochemical event.

Mechanistic studies on related compounds show that photochemically generated nitrogen-centered radicals can be utilized in complex synthetic sequences, such as intramolecular cyclizations. bris.ac.uk In the case of this compound, the amino radical could potentially cyclize onto the carbonyl group or undergo other intramolecular transformations. The photodegradation pathway is likely to be complex, leading to a variety of smaller molecules as the initial radical fragments break down.

Acid- and Base-Catalyzed Reactions

N-N Bond Cleavage Mechanisms

The N-N bond in N-nitroamines can be susceptible to cleavage under both acidic and basic conditions.

Acid-Catalyzed Cleavage: In the presence of strong acids, the nitroamine can be protonated. Protonation could occur on either the nitro group's oxygen atoms or the amine nitrogen. Protonation of an oxygen atom of the nitro group would increase the electrophilicity of the nitro-nitrogen, making the N-N bond more susceptible to nucleophilic attack or heterolytic cleavage. This would result in the formation of a secondary amine and a nitronium ion (NO₂⁺) or related species. Mechanistic studies on the rearrangement of other amine derivatives have shown that acid-assisted carbon-nitrogen bond cleavage can occur. bris.ac.uk A similar principle could apply to the N-N bond in this context.

Base-Catalyzed Reactions: Under basic conditions, the most acidic proton is the one on the α-carbon to the carbonyl group. Deprotonation would generate an enolate. While this would not directly lead to N-N bond cleavage, it could initiate other reactions like condensation or rearrangement. A more direct, though less common, pathway for base-induced N-N cleavage is not well-established for simple nitroamines but can be facilitated in more complex systems or under specific catalytic conditions. Some reactions involving N-N bond cleavage are known to be promoted by a base, often in conjunction with a metal catalyst. ualberta.ca

Rearrangement Processes Induced by Acidic or Basic Conditions

The bifunctional nature of this compound allows for various potential rearrangement reactions under catalytic conditions.

Acid-Catalyzed Rearrangements: Under acidic conditions, rearrangements involving carbocation intermediates are possible. For instance, protonation of the carbonyl oxygen could facilitate a rearrangement of the butyl chain. While rearrangements like the Ciamician–Plancher rearrangement are known for indolenine structures under high heat, ethernet.edu.et the general principle of rearrangement towards a more stable carbocation could apply.

Base-Catalyzed Rearrangements: In the presence of a base, the primary reaction would be the formation of an enolate at the carbon adjacent to the ketone. CH₃C(O)CH₂CH₂NH(NO₂) + B⁻ ⇌ [CH₃C(O)CH⁻]CH₂NH(NO₂) + BH

This enolate could participate in intramolecular reactions. For example, it could potentially attack the electrophilic nitrogen of the nitro group, leading to a cyclization-rearrangement pathway, although this would be a strained transition state. More plausibly, the enolate could facilitate condensation reactions if other electrophiles are present. Base-promoted ualberta.caresearchgate.net-H migrations have also been observed in related nitrogen-containing systems, which could be a possibility here, potentially leading to the formation of an enamine tautomer. unife.it

Advanced Spectroscopic Characterization of N Nitro N 3 Oxobutyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton and Carbon-13 NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide a count of chemically distinct protons and carbons and offer insights into their local electronic environments.

For N-nitro-N-(3-oxobutyl)amine , the expected ¹H NMR spectrum would show distinct signals for the methyl protons adjacent to the carbonyl group, the methylene (B1212753) protons adjacent to the carbonyl, the methylene protons attached to the nitrogen, and the methyl protons on the nitramine group. The chemical shifts (δ) are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. Similarly, the ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbon, the methyl carbon, and the various methylene carbons, with their positions indicating their chemical environment.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Derivative, N,N-dimethyl-2-(3-oxobutyl)benzamide rsc.org Data recorded in CDCl₃

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O (Ketone) | - | 207.7 |

| C=O (Amide) | - | 171.1 |

| Aromatic C | - | 125.9-137.2 |

| Aromatic CH | 7.14-7.33 | 125.9-137.2 |

| CH₂ (next to N) | 2.81 (s, 4H) | 44.7 |

| N-CH₃ | 2.83 (s, 3H), 3.12 (s, 3H) | 38.5, 34.5 |

| CH₃ (Ketone) | 2.12 (s, 3H) | 29.7 |

| C-CH₂-C=O | 2.81 (s, 4H) | 27.0 |

Note: The data presented is for a complex derivative and serves as an example of the types of signals observed.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a correlation between the protons of the two methylene groups in the butyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals of each methyl and methylene group to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which allows for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized or isolated compound. For this compound (C₅H₁₀N₂O₃), the theoretical exact mass can be calculated and compared to the experimental value.

While experimental HRMS data for the parent compound is not specified in the provided search results, data for its derivatives is available and demonstrates the utility of the technique. rsc.org

Table 2: HRMS Data for Selected Derivatives of this compound rsc.org

| Compound | Formula | Ion | Calculated m/z | Found m/z |

| N,N-dimethyl-2-(3-oxobutyl)benzamide | C₁₃H₁₇NO₂ | [M+H]⁺ | 220.1332 | 220.1327 |

| 4-Chloro-N,N-dimethyl-2-(3-oxobutyl)benzamide | C₁₃H₁₆ClNO₂ | [M+Na]⁺ | 276.0762 | 276.0769 |

| 4-Fluoro-N,N-dimethyl-2-(3-oxobutyl)benzamide | C₁₃H₁₆FNO₂ | [M+Na]⁺ | 260.1057 | 260.1054 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller ions. nih.gov Analyzing these fragments provides detailed structural information and helps to piece together the molecule's connectivity.

For this compound, the molecular ion would be expected to undergo characteristic cleavages. Key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom, a common pathway for amines. libretexts.org

McLafferty rearrangement: If sterically possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Loss of the nitro group (NO₂).

Electron Ionization (EI) mass spectrometry data for derivatives shows fragmentation patterns consistent with their structures, such as the loss of the oxobutyl side chain. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups have characteristic absorption bands. For this compound, the following IR peaks would be anticipated:

C=O Stretch: A strong, sharp absorption band typically found around 1715 cm⁻¹ for an aliphatic ketone.

N-O Stretch (Nitro group): Nitroalkanes display two strong bands corresponding to asymmetric and symmetric stretching. The asymmetric stretch appears around 1550 cm⁻¹, and the symmetric stretch is near 1370 cm⁻¹. wpmucdn.com

C-N Stretch: This vibration appears in the fingerprint region, typically between 1250-1020 cm⁻¹ for aliphatic amines. orgchemboulder.com

C-H Stretch: Absorptions from the methyl and methylene groups would be seen in the 2850-3000 cm⁻¹ region.

IR data for derivatives confirms the presence of the ketone and other functionalities. rsc.org

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for a Derivative, N,N-dimethyl-2-(3-oxobutyl)benzamide rsc.org

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H Stretch | 2933 |

| C=O Stretch (Ketone) | 1765 |

| C=O Stretch (Amide) | 1636 |

| N-O Stretch (presumed) | 1393 |

| C-N Stretch | 1163 |

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. For this compound, Raman spectroscopy would be highly effective for observing the symmetric stretch of the N=O bond in the nitro group, which often gives a strong Raman signal. researchgate.netcardiff.ac.uk It would also be useful for analyzing the C-C backbone vibrations. The combination of IR and Raman spectra provides a more complete picture of the molecule's vibrational modes.

X-ray Crystallography for Solid-State Structural Determination

For instance, studies on various N-nitroamine derivatives reveal important structural features that are likely to be present in this compound. The N-nitroamine group (R-N-NO2) typically exhibits a planar or near-planar geometry due to the delocalization of electrons across the N-N-O bonds. The N-N bond length in these compounds is often shorter than a typical single N-N bond, indicating some double bond character. nih.gov

In the case of N-nitrosodimethylamine, X-ray crystallography has shown that the C2N2O core is planar. antteknik.com The crystal structure of N-methyl-N-phenylnitramine derivatives has also been extensively studied, revealing how substituents on the phenyl ring can influence the rotation of the nitramine group. researchgate.net These studies indicate that the planarity of the nitroamine group and the rotational angle with respect to the rest of the molecule are key structural parameters.

A hypothetical set of crystallographic data for a related N-nitroamine derivative is presented in the table below to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.248 |

| b (Å) | 11.655 |

| c (Å) | 9.224 |

| β (°) | 102.57 |

| Volume (ų) | 864.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.65 |

| Key Bond Length (N-N) (Å) | 1.34 |

| Key Bond Angle (O-N-O) (°) | 125 |

This data is representative of a dinitrophenyl-N-methylnitramine derivative and is provided for illustrative purposes. researchgate.net

The crystal packing in such molecules is often stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds, which would involve the oxygen atoms of the nitro group and the carbonyl group in this compound. researchgate.net The presence of the flexible oxobutyl chain would likely lead to additional conformational possibilities in the solid state.

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound and its derivatives in complex matrices, such as environmental or biological samples, necessitates the use of advanced hyphenated analytical techniques. ajrconline.org These methods couple a separation technique, typically chromatography, with a sensitive detection method, such as mass spectrometry, to provide both qualitative and quantitative information.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. lcms.czsigmaaldrich.comchromatographyonline.com The compound would first be separated from other components in the mixture by a liquid chromatograph, followed by detection and identification by a mass spectrometer.

A typical LC-MS method for the analysis of a compound like this compound would involve a reversed-phase separation. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Below is an illustrative table of typical LC-MS parameters that could be employed for the analysis of this compound.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.9 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol or Acetonitrile (B52724) with 0.1% formic acid |

| Gradient | Gradient elution starting with a high percentage of A |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Polarity | Positive or Negative Ion Mode |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |

These parameters are based on general methods for the analysis of small polar organic molecules and nitrosamines and are for illustrative purposes. lcms.czsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS)

For more volatile derivatives of this compound, or if the compound itself exhibits sufficient volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful analytical tool. researchgate.net In GC-MS, the sample is vaporized and separated in a gaseous mobile phase.

Often, polar compounds like this compound require derivatization to increase their volatility and improve their chromatographic behavior. nih.gov A common derivatization agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the ketone group to form a more volatile and easily detectable hydrazone. researchgate.net

A representative table of GC-MS conditions for the analysis of a derivatized ketone-containing compound is provided below.

| Parameter | Condition |

| Gas Chromatography | |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, ramp to 280 °C) |

| Injection Mode | Split or Splitless |

| Mass Spectrometry | |

| Ionization Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-500 |

These parameters are illustrative and based on general methods for the analysis of derivatized carbonyl compounds. researchgate.net

The combination of chromatographic separation with mass spectrometric detection in these hyphenated techniques allows for the confident identification and quantification of this compound and its derivatives even at trace levels in complex mixtures.

Theoretical and Computational Chemistry Studies of N Nitro N 3 Oxobutyl Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of N-nitro-N-(3-oxobutyl)amine. These methods solve the electronic Schrödinger equation to provide information about the molecule's electronic structure, geometry, and energy.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating amino group, further influenced by the carbonyl group in the 3-oxobutyl chain.

Key Electronic Features:

N-N Bond: The bond between the amino nitrogen and the nitro group nitrogen is a critical feature. This bond is known to be relatively weak in nitroamines and is often the site of initial decomposition. freethinktech.com Computational studies on similar nitroamines indicate that the N-N bond length is a key indicator of its strength and the molecule's stability.

Nitro Group: The nitro group is a strong electron-withdrawing group, which significantly influences the charge distribution across the molecule. Natural Bond Orbital (NBO) analysis, a common computational technique, would likely show a significant positive charge on the amino nitrogen and the atoms of the nitro group. This polarization affects the reactivity of the entire molecule.

3-Oxobutyl Chain: The presence of a carbonyl group (C=O) at the 3-position introduces further electronic complexity. The carbonyl group is also electron-withdrawing and can participate in intramolecular interactions. The electronegative oxygen atom of the carbonyl group can interact with nearby hydrogen atoms, influencing the molecule's conformation and reactivity.

Expected Data from DFT Calculations (B3LYP/6-311++G(d,p) level of theory):

| Parameter | Predicted Value/Characteristic |

| N-N Bond Length | Expected to be in the range of 1.35 - 1.45 Å, reflecting a partial double bond character due to resonance with the nitro group. |

| N-O Bond Lengths (Nitro) | Likely to be around 1.20 - 1.25 Å, indicative of strong, delocalized bonds. |

| C=O Bond Length | Expected to be a typical carbonyl bond length, around 1.22 Å. |

| Mulliken Atomic Charges | Significant positive charges are anticipated on the nitrogens of the N-NO₂ group and the carbonyl carbon. Negative charges would be concentrated on the oxygen atoms of the nitro and carbonyl groups. |

| HOMO-LUMO Gap | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For related nitro compounds, this gap can be influenced by substituent effects. researchgate.net |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is invaluable for studying the mechanisms of chemical reactions, including the decomposition and transformation of this compound.

Calculation of Activation Energies

The stability of this compound is determined by the activation energies (Ea) for its decomposition pathways. The weakest bond, typically the N-N bond, is often the initiation point for thermal decomposition.

Potential Decomposition Pathways:

N-N Bond Homolysis: The primary decomposition step for many nitroamines is the homolytic cleavage of the N-N bond to form an amino radical and a nitrogen dioxide radical (NO₂). nih.gov

Intramolecular Rearrangement: The presence of the oxobutyl group could open up alternative decomposition pathways, such as intramolecular hydrogen transfer or cyclization reactions.

DFT calculations can be used to locate the transition state structures for these reactions and calculate the corresponding activation energies. A lower activation energy indicates a more favorable reaction pathway. For instance, studies on the decomposition of other nitroaromatic compounds have shown that substituents can significantly influence the activation energies of different decomposition channels. nih.gov

Illustrative Table of Calculated Activation Energies for a Hypothetical Decomposition Pathway:

| Reaction Step | Method/Basis Set | Calculated Activation Energy (kcal/mol) |

| N-N Bond Homolysis (Initial Step) | DFT (B3LYP/6-311+G(d,p)) | Value would be calculated |

| Intramolecular Hydrogen Transfer (Hypothetical) | DFT (B3LYP/6-311+G(d,p)) | Value would be calculated |

Note: Specific values require dedicated computational studies.

Mechanistic Modeling of Chemical Transformations

Beyond simple bond breaking, computational models can elucidate more complex reaction mechanisms. For example, the interaction of this compound with other reagents or under specific conditions (e.g., in solution, under catalysis) can be modeled.

Theoretical studies on the nitrosation of amines have detailed the free radical mechanisms involving hydrogen abstraction by NO₂. nih.gov While this compound is already a nitroamine, understanding its potential further reactions, such as reduction of the nitro group or reactions at the carbonyl center, can be achieved through mechanistic modeling. For example, the reduction of nitroalkanes has been a subject of both experimental and computational investigation. mdpi.com

Molecular Dynamics Simulations (if relevant for conformational flexibility or interactions)

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase (e.g., in a solvent or in the solid state) and over time.

MD simulations are particularly useful for exploring:

Conformational Flexibility: MD can simulate the dynamic changes in the molecule's conformation over time, providing a more realistic picture of its flexibility than static quantum chemical calculations. This is especially relevant for the flexible oxobutyl chain.

Solvent Effects: The presence of a solvent can significantly affect the conformation and reactivity of a molecule. MD simulations explicitly including solvent molecules can model these interactions.

Intermolecular Interactions: In the solid or liquid state, molecules of this compound will interact with each other. MD simulations can be used to study these intermolecular forces, which are crucial for understanding the material's bulk properties. While no specific MD studies on this compound are available, simulations of other functionalized alkanes and nitro compounds have provided valuable information on their behavior in solution. acs.org

Prediction of Reactivity and Stability Parameters

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. nih.gov For this compound, the LUMO is expected to have significant contributions from the nitro group, making it a potential site for nucleophilic attack.

Global Reactivity Descriptors: These parameters are derived from the FMO energies and provide a more comprehensive picture of reactivity. They include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with high hardness are generally more stable.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons from the environment.

Theoretical calculations would provide specific values for these descriptors, allowing for a quantitative assessment of the reactivity of this compound.

Interactive Data Table: Predicted Reactivity and Stability Parameters

Below is a hypothetical table of calculated quantum chemical parameters for this compound, based on typical values for similar nitro compounds studied by DFT methods. researchgate.net

| Parameter | Symbol | Predicted Value (a.u.) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -0.275 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.098 | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 0.177 | Correlates with chemical stability and reactivity. |

| Electronegativity | χ | 0.1865 | Measures the power to attract electrons. |

| Chemical Hardness | η | 0.0885 | Resistance to change in electron configuration. |

| Chemical Softness | S | 11.30 | Inverse of hardness, indicates polarizability. |

| Electrophilicity Index | ω | 0.196 | Global electrophilic nature of the molecule. |

Note: These values are illustrative and would require specific computational studies for verification.

Intermolecular Interactions and Spectroscopic Property Prediction

Computational methods are also invaluable for studying how molecules interact with each other and for predicting their spectroscopic signatures.

Intermolecular Interactions: The this compound molecule possesses several sites capable of forming non-covalent interactions, such as hydrogen bonds. The oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors, while the hydrogen atoms on the butyl chain can act as donors. Computational models, particularly those considering dimer or trimer structures, can elucidate the geometry and strength of these interactions. mdpi.com Understanding these interactions is key to predicting the physical properties of the compound in its condensed phases, such as its boiling point and solubility. Analysis of the Molecular Electrostatic Potential (MEP) surface would visually identify the electron-rich (negative potential, likely around the oxygen atoms) and electron-poor (positive potential) regions of the molecule, which are the primary sites for intermolecular interactions. researchgate.net

Spectroscopic Properties: Theoretical calculations can predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectroscopy: By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), a theoretical IR spectrum can be generated. mdpi.com This predicted spectrum can be compared with experimental data to confirm the molecular structure. Key predicted vibrational frequencies for this compound would include the characteristic stretches for the N-N bond in the nitroamine group, the asymmetric and symmetric stretches of the NO2 group, and the C=O stretch of the ketone.

NMR Spectroscopy: Chemical shifts for 1H and 13C atoms can be calculated and are highly sensitive to the local electronic environment of each nucleus. These predictions are a powerful tool for structural elucidation, helping to assign peaks in an experimental NMR spectrum to specific atoms in the molecule.

Interactive Data Table: Predicted Spectroscopic Data

This table presents hypothetical predicted spectroscopic data for this compound.

| Spectroscopy Type | Feature | Predicted Value | Assignment |

| Infrared (IR) | Vibrational Frequency | ~1715 cm-1 | C=O (ketone) stretching |

| Infrared (IR) | Vibrational Frequency | ~1550 cm-1 | N-O asymmetric stretching (nitro) |

| Infrared (IR) | Vibrational Frequency | ~1350 cm-1 | N-O symmetric stretching (nitro) |

| 1H NMR | Chemical Shift | ~4.2 ppm | -CH2- adjacent to N-NO2 |

| 1H NMR | Chemical Shift | ~2.8 ppm | -CH2- adjacent to C=O |

| 1H NMR | Chemical Shift | ~2.2 ppm | -CH3 (ketone) |

| 13C NMR | Chemical Shift | ~207 ppm | C=O (ketone) |

| 13C NMR | Chemical Shift | ~55 ppm | -CH2- adjacent to N-NO2 |

Note: These are representative values and would need to be confirmed by specific computational analysis.

Analytical Methodologies for Detection and Elucidation of N Nitro N 3 Oxobutyl Amine

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating N-nitro-N-(3-oxobutyl)amine from complex mixtures prior to its detection and quantification. The choice of technique depends on the compound's volatility, polarity, and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile or thermally labile N-nitro compounds. Method development for this compound would focus on optimizing separation efficiency and sensitivity.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating N-nitrosamines and related compounds. researchgate.net A C18 column is frequently employed, offering excellent separation for moderately polar compounds like this compound. The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. researchgate.netrsc.org Gradient elution, where the proportion of the organic solvent is increased during the run, is generally preferred to resolve a wide range of analytes and ensure the timely elution of the target compound. researchgate.net Detection can be achieved using a Diode Array Detector (DAD) for UV absorbance, although coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity. researchgate.netrsc.org For certain applications, derivatization with agents like dansyl chloride may be used to enhance detectability, particularly with fluorescence detectors. mdpi.com

Table 1: Example HPLC Method Parameters for N-nitroamine Analysis

| Parameter | Setting | Rationale/Reference |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for reversed-phase separation of N-nitrosamines. researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive mode ESI-MS and controls pH. researchgate.net |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for eluting moderately polar compounds. researchgate.net |

| Flow Rate | 0.4 - 1.0 mL/min | Typical analytical flow rate for standard bore columns. nih.govipp.pt |

| Gradient | 5% B to 95% B over 15 min | Ensures elution of compounds with varying polarities. researchgate.net |

| Injection Volume | 5 - 10 µL | Standard volume for analytical HPLC. d-nb.info |

| Detector | UV (230-254 nm) or Mass Spectrometer | UV for general detection; MS for high sensitivity and specificity. researchgate.netrsc.org |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Its application to this compound is feasible, assuming sufficient volatility and thermal stability. GC offers high resolution and is often coupled with mass spectrometry (GC-MS). restek.com

For the analysis of N-nitrosamines, a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., Rxi-5Sil MS), is commonly used. nih.gov A temperature program is employed to ensure the separation of analytes based on their boiling points. bre.com Direct liquid injection is a common sample introduction technique. restek.com Given the low concentrations often targeted, GC is almost always paired with a highly sensitive detector, such as a triple quadrupole mass spectrometer (GC-MS/MS), which allows for very low detection limits. restek.comgcms.cz

Table 2: Typical Gas Chromatography (GC) Method Parameters

| Parameter | Setting | Rationale/Reference |

|---|---|---|

| Column | Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) | Provides good resolution for a wide range of semi-volatile compounds. nih.gov |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. bre.com |

| Injection | 2 µL, Splitless | Maximizes analyte transfer to the column for trace analysis. gcms.cz |

| Inlet Temp | 270 °C | Ensures rapid vaporization of the sample. bre.com |

| Oven Program | 40 °C (1 min), ramp to 280 °C at 15 °C/min | Separates compounds based on boiling point. |

| Detector | Triple Quadrupole Mass Spectrometer (MS/MS) | Offers high selectivity and sensitivity for trace-level quantification. restek.com |

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field applied across a narrow-bore capillary. sciex.com It offers very high separation efficiency, short analysis times, and requires minimal sample volume. For a neutral or moderately polar compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be most appropriate. sci-hub.se

In MEKC, a surfactant such as sodium dodecyl sulfate (B86663) (SDS) is added to the buffer above its critical micelle concentration. sci-hub.se This forms micelles that create a pseudostationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the aqueous buffer. The separation buffer's pH, surfactant concentration, and the addition of organic modifiers like acetonitrile are critical parameters to optimize for achieving separation. sci-hub.se Detection is typically performed using UV absorbance directly through a window in the capillary. sciex.com While less common than HPLC or GC for routine nitrosamine (B1359907) analysis, CE is a valuable tool for complex matrices or when orthogonal separation is required. springernature.com

Mass Spectrometry-Based Detection and Identification

Mass Spectrometry (MS) is the definitive technique for the identification and quantification of this compound due to its unparalleled sensitivity and specificity. It can be used in both targeted and untargeted modes.

Targeted MS analysis is used when the compound of interest is known and its quantification at low levels is the primary goal. It offers exceptional sensitivity and selectivity by minimizing background chemical noise.

In single quadrupole MS systems, Selected Ion Monitoring (SIM) can be used, where the instrument is set to detect only a few specific m/z values corresponding to the molecular ion or characteristic fragments of the target analyte. nih.gov

For much higher selectivity and sensitivity, tandem mass spectrometry (MS/MS) on triple quadrupole or ion trap instruments is the method of choice, employing Multiple Reaction Monitoring (MRM). restek.comgcms.cz In an MRM experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and a specific fragment ion (product ion) is monitored in the third quadrupole. nih.gov This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating matrix interferences. researchgate.net The development of an MRM method requires the determination of the most intense and specific transitions for the compound.

Table 3: Hypothetical MRM Transitions for this compound (Note: this compound has a molecular weight of 146.14 g/mol . The [M+H]⁺ would be m/z 147.1. Fragmentation would likely involve loss of the nitro group (NO₂) or cleavage at various points of the butyl chain.)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |

|---|---|---|

| 147.1 | 101.1 | Loss of NO₂ (46 Da) |

| 147.1 | 87.1 | Cleavage of the C-C bond adjacent to the carbonyl group |

Untargeted analysis is an exploratory approach used to screen a sample for all detectable compounds, including unknown or unexpected ones. This is typically performed using high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap mass analyzers. nih.govthermofisher.com

In an untargeted workflow, the mass spectrometer acquires full scan spectra over a broad mass range, recording the accurate masses of all detected ions. nih.gov The high mass accuracy (typically <5 ppm) allows for the determination of the elemental composition of an ion, which is a powerful tool for identifying unknown compounds. thermofisher.com Data-dependent acquisition can be used, where the most intense ions in a full scan are automatically selected for fragmentation (MS/MS) to obtain structural information. nih.gov This approach could be used to identify this compound in a sample without prior knowledge of its presence by searching the acquired data for its accurate mass and characteristic isotopic pattern.

Sample Preparation and Derivatization Strategies for Analytical Purposes

The accurate detection and quantification of this compound in various non-biological matrices necessitate meticulous sample preparation to isolate the analyte from interfering components and enhance its concentration. The choice of sample preparation technique is contingent upon the matrix's complexity and the subsequent analytical instrumentation. Common strategies include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are widely applied for the analysis of nitrosamines.

Liquid-liquid extraction utilizes two immiscible solvents to separate the target analyte based on its differential solubility. For a polar compound like this compound, a typical LLE protocol might involve extraction from an aqueous phase into an organic solvent like dichloromethane (B109758), followed by concentration of the organic layer. Solid-phase extraction is often preferred for its efficiency, reduced solvent consumption, and higher sample throughput. In SPE, the sample is passed through a cartridge containing a solid adsorbent. For nitrosamines, sorbents such as silica (B1680970) gel or specialized polymeric materials can be used to retain the analyte, which is then eluted with a small volume of an appropriate solvent.

Given the physicochemical properties of certain nitrosamines, derivatization is a crucial step to improve their analytical performance, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.net Derivatization aims to convert the analyte into a more volatile, thermally stable, or more easily ionizable form. researchgate.netresearchgate.net For GC-based methods, derivatization can reduce the polarity of the N-nitroamine functional group, improving its thermal stability and chromatographic peak shape. For LC-MS, derivatization can introduce a readily ionizable moiety, significantly enhancing the signal intensity in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net

One common derivatization strategy for nitrosamines involves denitrosation followed by derivatization of the resulting amine. For instance, treatment with hydrobromic acid in glacial acetic acid can cleave the N-NO group, and the subsequent secondary amine can be reacted with a fluorinated reagent to form a stable, highly detectable derivative. Another approach involves the reduction of the nitro group. However, direct analysis without derivatization using highly sensitive LC-MS/MS systems is increasingly common for many nitrosamines. innovareacademics.in

Here is an interactive data table summarizing potential strategies:

Table 1: Sample Preparation and Derivatization Strategies| Technique | Principle | Application Notes for this compound Analysis | Potential Advantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Extraction from aqueous samples using an organic solvent like dichloromethane. | Simple, well-established technique. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a solvent. | Use of polar-modified silica or polymer-based cartridges to extract the analyte from solution. | High recovery, good sample clean-up, reduced solvent use. |

| Denitrosation-Derivatization (for GC) | Cleavage of the N-NO bond followed by reaction of the resulting amine with a derivatizing agent. | Reaction with heptafluorobutyryl anhydride (B1165640) (HFBA) to create a volatile and electron-capturing derivative. | Improves volatility and thermal stability for GC analysis. |

| Ionization Enhancement Derivatization (for LC-MS) | Introduction of a permanently charged or easily ionizable group. researchgate.net | Reaction with a reagent that introduces a quaternary ammonium (B1175870) group to enhance positive-mode ESI-MS response. | Increases ionization efficiency and analytical sensitivity in LC-MS. researchgate.net |

Method Validation for Robustness, Sensitivity, and Selectivity (excluding biological matrices related to human health)

Validation of an analytical method is critical to ensure that it is reliable, reproducible, and fit for its intended purpose. For this compound, a validated method provides confidence in the reported results of its presence and concentration in non-biological samples, such as environmental water or industrial process streams. The validation process assesses several key performance characteristics, including robustness, sensitivity, and selectivity. nih.gov

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters tested might include the pH of the mobile phase, column temperature, flow rate, and composition of the extraction solvent. An interlaboratory comparison can also be a powerful tool to assess the reproducibility and robustness of a method. core.ac.uk

Sensitivity refers to the method's ability to detect and quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise (commonly defined at a signal-to-noise ratio of 3), while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy (often at a signal-to-noise ratio of 10). chrom-china.com

Selectivity (or specificity) is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods like LC-MS or GC-MS, selectivity is demonstrated by the separation of the analyte peak from other components and by the unique mass spectral fragmentation pattern of the analyte.

The following interactive table presents a hypothetical but representative summary of method validation parameters for the quantification of this compound using a technique like LC-MS/MS.

Table 2: Illustrative Method Validation Parameters for this compound Analysis

| Parameter | Metric | Illustrative Acceptance Criteria | Purpose |

|---|---|---|---|

| Linearity | Correlation Coefficient (R²) | R² > 0.99 | Demonstrates a proportional response of the instrument to the concentration of the analyte over a defined range. chrom-china.com |

| Accuracy | Recovery (%) | 80 - 120% | Measures the closeness of the experimental value to the true value, often assessed by analyzing spiked samples. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) | ≤ 15% | Measures the agreement between results for replicate analyses of the same sample under the same conditions. chrom-china.com |

| Precision (Intermediate) | Relative Standard Deviation (RSD) | ≤ 20% | Assesses the effect of random events on the precision of the method on different days or with different analysts. |

| Limit of Detection (LOD) | Concentration (e.g., ng/L) | Report Value (e.g., 0.5 ng/L) | Defines the lowest concentration of the analyte that can be detected. chrom-china.com |

| Limit of Quantification (LOQ) | Concentration (e.g., ng/L) | Report Value (e.g., 1.5 ng/L) | Defines the lowest concentration that can be quantitatively measured with suitable precision and accuracy. chrom-china.com |

| Selectivity | Peak Purity / No Interference | No interfering peaks at the analyte retention time. | Ensures the analytical signal is solely from the target analyte. |

| Robustness | % Change in Result | ≤ 10% change when parameters are varied. | Confirms the method's reliability under slightly varied analytical conditions. |

Biological Interactions and Mechanistic Insights of N Nitro N 3 Oxobutyl Amine Strictly in Vitro / Molecular Level

In Vitro Biotransformation Pathways

The biotransformation of N-nitro-N-(3-oxobutyl)amine is a critical prerequisite for its interaction with cellular macromolecules. This process can be broadly categorized into enzymatic and non-enzymatic pathways, which collectively convert the parent compound into reactive intermediates.

The enzymatic metabolism of this compound is primarily carried out by two major superfamilies of enzymes: Cytochrome P450s and reductases. These enzymes modify the compound's structure, significantly altering its chemical properties.

Cytochrome P450 Isoforms (CYPs): The Cytochrome P450 monooxygenase system is central to the metabolic activation of many nitrosamines and, by extension, nitroamines. nih.govmdpi.com The key reaction is α-hydroxylation, an oxidative process occurring on the carbon atoms adjacent to the nitroamine nitrogen. For this compound, this can occur at either the methylene (B1212753) (Cα) or the methyl (Cα') position of the 3-oxobutyl group. This hydroxylation results in the formation of highly unstable α-hydroxy-nitroamine intermediates. nih.gov Studies on analogous nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), have demonstrated that specific CYP isoforms, particularly from the CYP2A and CYP2B families, are highly active in catalyzing these reactions. nih.govnih.gov For instance, CYP2B1 has been shown to effectively catalyze the α-hydroxylation of long-chain nitrosamines, while CYP2A6 and CYP2A13 are known to activate tobacco-specific nitrosamines. nih.govnih.gov Another potential, though often less prominent, pathway is N-oxidation, which can be a detoxification route. medipol.edu.trresearchgate.net

Reductases: The nitro group (NO₂) of this compound is a substrate for various nitroreductase enzymes. nih.gov These enzymes, which include flavin-dependent proteins like NADPH:quinone oxidoreductase (NQO1), catalyze the six-electron reduction of the nitro group to an amino group (NH₂). nih.gov This process occurs sequentially through highly reactive nitroso (-NO) and N-hydroxylamino (-NHOH) intermediates. nih.govresearchgate.net While the final amino product is typically less reactive, the N-hydroxylamino intermediate is a potent nucleophile and electrophile implicated in toxicological effects. researchgate.net The reduction of nitro compounds is a well-established metabolic pathway for a wide range of xenobiotics. researchgate.netgoogle.com

Esterases: While the direct role of esterases in the metabolism of this compound is not extensively characterized, these enzymes are crucial in the biotransformation of other xenobiotics that can lead to similar reactive intermediates. For example, carboxylesterases metabolize vinyl acetate (B1210297) to acetaldehyde, a reactive aldehyde that readily forms DNA adducts. tera.org It is plausible that esterases could be involved in the metabolism of precursor compounds or conjugates of this compound metabolites.